molecular formula C20H24N2O2S2 B430955 Ethyl 2-[(benzylcarbamothioyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 328068-60-6

Ethyl 2-[(benzylcarbamothioyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B430955
CAS No.: 328068-60-6
M. Wt: 388.6g/mol
InChI Key: XOXORYWDPAORNU-UHFFFAOYSA-N
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Description

Ethyl 2-[(benzylcarbamothioyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a benzothiophene core, a carbamothioyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(benzylcarbamothioyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps One common method starts with the preparation of the benzothiophene core, which can be synthesized through a Paal-Knorr reaction involving a 1,4-dicarbonyl compound and phosphorus pentasulfide

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of microwave irradiation to accelerate the reaction and the use of specific catalysts to improve selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(benzylcarbamothioyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the thiocarbonyl group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers.

Scientific Research Applications

Ethyl 2-[(benzylcarbamothioyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 2-[(benzylcarbamothioyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, the benzothiophene core can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene derivatives, such as:

  • Ethyl 2-(methylcarbamothioylamino)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Ethyl 2-(phenylcarbamothioylamino)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Uniqueness

What sets Ethyl 2-[(benzylcarbamothioyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate apart is its specific combination of functional groups, which confer unique reactivity and potential biological activity. The presence of the benzyl group, in particular, can enhance its ability to interact with biological targets.

Properties

CAS No.

328068-60-6

Molecular Formula

C20H24N2O2S2

Molecular Weight

388.6g/mol

IUPAC Name

ethyl 2-(benzylcarbamothioylamino)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C20H24N2O2S2/c1-3-24-19(23)17-15-11-13(2)9-10-16(15)26-18(17)22-20(25)21-12-14-7-5-4-6-8-14/h4-8,13H,3,9-12H2,1-2H3,(H2,21,22,25)

InChI Key

XOXORYWDPAORNU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CC(CC2)C)NC(=S)NCC3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(CC2)C)NC(=S)NCC3=CC=CC=C3

Origin of Product

United States

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